molecular formula C20H16N4OS B2525196 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide CAS No. 1706039-48-6

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide

Cat. No.: B2525196
CAS No.: 1706039-48-6
M. Wt: 360.44
InChI Key: NREMEDFEHPLVSN-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core linked to a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These drugs target a variety of biological receptors and enzymes, indicating that the compound may have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, excitotoxicity, mitochondrial apoptosis, and oxidative stress .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the solubility of thiazole derivatives in different solvents could potentially influence their action and efficacy . Additionally, safety precautions should be taken to avoid environmental pollution when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by its attachment to the quinoxaline core. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The quinoxaline core is often prepared through the condensation of o-phenylenediamine with α-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit similar biological activities.

    Quinoxaline Derivatives:

Uniqueness

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide is unique due to the combination of the thiazole and quinoxaline rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential synergistic effects compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-13-18(26-20(24-13)14-5-3-2-4-6-14)12-23-19(25)15-7-8-16-17(11-15)22-10-9-21-16/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMEDFEHPLVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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